An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-iodo-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-iodo-1H-indole
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of both a fluorine and an iodine atom on the indole scaffold imparts unique electronic and steric characteristics that are crucial for modulating biological activity and pharmacokinetic profiles. This document consolidates available data on its structural, spectroscopic, and chromatographic properties, offering field-proven insights and detailed experimental protocols for its characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Strategic Importance of Halogenated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly fluorine and iodine, is a well-established strategy to enhance the therapeutic potential of lead compounds. Fluorine, with its small size and high electronegativity, can improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing bioavailability.[2][3] Iodine, a larger and more polarizable halogen, can participate in halogen bonding—a specific and directional non-covalent interaction—and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.
4-Fluoro-5-iodo-1H-indole combines these features, making it a valuable building block for creating structurally diverse compound libraries. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and for interpreting structure-activity relationships (SAR). This guide serves as a foundational resource for scientists working with this and structurally related molecules.
Molecular and Structural Properties
The structural integrity and identity of a compound are the bedrock of all subsequent analysis. 4-Fluoro-5-iodo-1H-indole is an aromatic heterocyclic compound with the empirical formula C₈H₅FIN.
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-5-iodo-1H-indole | - |
| Molecular Formula | C₈H₅FIN | Calculated |
| Molecular Weight | 261.04 g/mol | Calculated |
| CAS Number | Not publicly assigned | - |
| Isomeric CAS | 955978-88-8 (for 5-Fluoro-4-iodo-1H-indole) | [4] |
| InChI Key | (Predicted) | - |
| SMILES | C1=C(C2=C(C=C1F)I)NC=C2 | - |
Core Physicochemical Data Summary
The physical properties of a molecule dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited, the following table includes predicted values and data from analogous compounds to provide a robust profile.
| Parameter | Predicted/Analog Value | Rationale & Significance |
| Physical Form | Expected to be a solid at room temperature | High molecular weight and potential for intermolecular interactions (N-H hydrogen bonding, halogen bonding) favor a solid state. |
| Melting Point (°C) | > 32 °C | The related 4-fluoroindole has a melting point of 30-32 °C.[5] The addition of the heavier iodine atom is expected to increase this value significantly due to increased molecular weight and stronger intermolecular forces. |
| Boiling Point (°C) | High; likely decomposes before boiling at atm. pressure | Indole derivatives often have high boiling points. Vacuum distillation would be required. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents; very low solubility in water. | The indole N-H provides some hydrogen bonding capability, but the overall structure is largely hydrophobic. This solubility profile is critical for selecting solvents for reactions, purification, and biological assays. |
| pKa (Indole N-H) | ~16-17 | The indole N-H is weakly acidic. The electron-withdrawing effects of fluorine and iodine are expected to have a minor acidifying effect compared to unsubstituted indole. |
| LogP (Predicted) | ~3.0 - 3.5 | The presence of two halogens significantly increases lipophilicity compared to indole (LogP ≈ 2.1). This is a key parameter for predicting membrane permeability and bioavailability.[2] |
Spectroscopic and Chromatographic Profile
Accurate characterization is essential for confirming the identity and purity of 4-Fluoro-5-iodo-1H-indole. The following sections detail the expected spectroscopic signatures and chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for 4-Fluoro-5-iodo-1H-indole are as follows:
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¹H NMR: The spectrum will show distinct signals for the five protons. The N-H proton will appear as a broad singlet far downfield (>11 ppm in DMSO-d₆). The protons on the pyrrole ring (H2, H3) will appear as multiplets around 6.5-7.5 ppm. The two remaining protons on the benzene ring (H6, H7) will be doublets, with their chemical shifts and coupling constants influenced by both the fluorine and iodine atoms. The H6 proton, being ortho to the iodine, will be shifted downfield.
-
¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms. The carbon atom attached to fluorine (C4) will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. The carbon attached to iodine (C5) will have its chemical shift influenced by the heavy atom effect. Data from related compounds like 4-fluoro-5-iodo-1H-indole-3-carbaldehyde can provide reference points for expected shifts.[6]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected for the fluorine at the C4 position. The chemical shift, typically reported relative to a standard like CFCl₃, will be in the characteristic range for an aryl fluoride (~ -110 to -140 ppm).[7][8] The signal will show coupling to adjacent protons (H3 and the proton at C5 in a non-iodinated analog), which will be absent here.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): An intense peak at m/z ≈ 261.94, corresponding to the molecular formula C₈H₅FIN.
-
Key Signature: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed, unlike with chlorine or bromine compounds.[9] A prominent peak at m/z 127, corresponding to the I⁺ ion, is often a characteristic fragment for iodine-containing compounds.[9] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within 5 ppm, which validates the elemental composition.[10][11]
Chromatographic Behavior
Chromatography is indispensable for the purification and purity assessment of the compound.
-
Thin-Layer Chromatography (TLC): For a quick purity check, a mobile phase of ethyl acetate/petroleum ether (e.g., 1:2 or 1:3 v/v) on a silica gel plate is appropriate. The compound will be visible under UV light (254 nm). The Rf value for a related carbaldehyde derivative was 0.30 in a 1:2 mixture, suggesting the target compound will have a slightly higher Rf due to reduced polarity.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis. A C18 column with a gradient elution using acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) provides excellent resolution for halogenated indoles.[12][13][14] Detection is typically performed using a UV detector at wavelengths around 220 nm and 280 nm.
Experimental Protocols: A Practical Approach
This section provides standardized, self-validating protocols for the characterization of 4-Fluoro-5-iodo-1H-indole.
Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for preventing the exchange of the labile N-H proton, which appears as a sharp singlet. CDCl₃ is an alternative if the compound is sufficiently soluble.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or the instrument's internal lock frequency is typically used.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so acquisition is typically rapid.
-
Data Processing and Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to confirm proton ratios. Correlate the observed chemical shifts, multiplicities, and coupling constants with the expected structure.
Protocol: RP-HPLC Purity Assessment
Objective: To determine the purity of a sample of 4-Fluoro-5-iodo-1H-indole.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute this solution to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation & Column:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
Causality: TFA is used as an ion-pairing agent to improve peak shape, especially for the slightly acidic indole N-H.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
-
Data Analysis and Validation: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A blank run (injecting only the mobile phase) should be performed to identify any system peaks.
Visualized Workflows and Relationships
Physicochemical Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of 4-Fluoro-5-iodo-1H-indole.
Caption: A standard workflow for the identity and purity confirmation of 4-Fluoro-5-iodo-1H-indole.
Structure-Property-Application Relationship
This diagram illustrates how the specific structural features of the molecule influence its properties and, consequently, its utility in drug development.
Caption: Relationship between molecular structure, properties, and drug discovery applications.
Conclusion
4-Fluoro-5-iodo-1H-indole is a strategically designed synthetic building block with a rich physicochemical profile. Its halogenated structure provides a powerful combination of metabolic stability, enhanced lipophilicity, and potential for specific protein-ligand interactions through halogen bonding. While comprehensive experimental data for this specific isomer remains to be fully published, this guide synthesizes predicted data, analog comparisons, and robust analytical protocols to provide a solid foundation for its use. The detailed methodologies and workflows presented herein are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently utilize this promising molecule in their drug discovery and development endeavors.
References
- Reddy, V. P., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
- García-García, P., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry.
-
Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2020). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available at: [Link]
-
Jee, J., & BMRB. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR. Available at: [Link]
-
Request PDF. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available at: [Link]
-
Payne, J. T., et al. (2015). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]
-
LeMaster, C. B., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
-
Paul, S., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]
-
Singh, P., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Tars, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Supporting Information. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]
-
Tars, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]
-
PubChem. (n.d.). 5-bromo-4-fluoro-1H-indole. National Center for Biotechnology Information. Available at: [Link]
-
DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
Sarwar, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]
-
Zhang, X., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. labshake.com [labshake.com]
- 5. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
